Higher Potency as Antimicrobial vs. Citric Acid: Quantitative MIC Comparison
In direct head-to-head comparisons, acetic acid exhibits significantly higher antimicrobial potency than citric acid against key foodborne pathogens. The minimum inhibitory concentration (MIC) of acetic acid was 2,500 ppm for Escherichia coli O157:H7, Salmonella Enteritidis, and Listeria monocytogenes, while citric acid required a 4-fold higher concentration (10,000 ppm) for E. coli O157:H7 and S. Enteritidis to achieve the same effect [1]. For L. monocytogenes, the MIC for acetic acid was in the range of 0.078-0.313%, demonstrating superior inhibition compared to many other organic acids [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 2,500 ppm for E. coli O157:H7, S. Enteritidis, L. monocytogenes [1]; MIC range 0.078-0.313% against L. monocytogenes [2] |
| Comparator Or Baseline | Citric acid: 10,000 ppm for E. coli O157:H7 and S. Enteritidis, 2,500 ppm for L. monocytogenes [1] |
| Quantified Difference | Acetic acid is 4x more potent than citric acid against E. coli O157:H7 and S. Enteritidis |
| Conditions | In vitro broth microdilution and agar dilution assays against bacterial strains [1][2] |
Why This Matters
This lower MIC for acetic acid translates to a more cost-effective and potent antimicrobial agent in food processing, requiring lower concentrations to achieve equivalent pathogen control, which can reduce costs and potential sensory impacts.
- [1] Jang, J. S., Lee, H. J., Oh, B. Y., Lee, J. M., Go, J. M., & Kim, Y. H. (2007). Inhibitory Effect of Organic Acids on Growth of Foodborne Pathogens. Journal of Environmental Health Sciences, 33(5), 403-407. View Source
- [2] Walker, K. (2015). Antimicrobial Effectiveness of Citrus Essential Oils and Organic Acids against Salmonella and Listeria monocytogenes (Master's Thesis, West Virginia University). View Source
